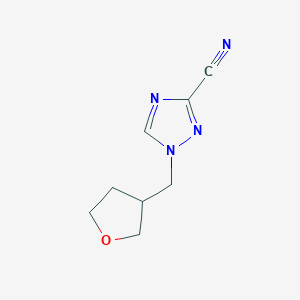![molecular formula C11H15N5 B7574787 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine, also known as DMMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promise as a potential drug candidate due to its unique properties and mechanism of action. In
作用机制
The mechanism of action of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. For example, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to inhibit the activity of the protein tyrosine kinase, which is involved in the progression of cancer. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the progression of diseases. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has also been shown to have antioxidant properties, which may help to protect cells from damage.
实验室实验的优点和局限性
One advantage of using 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine in lab experiments is that it has been extensively studied and characterized, making it a well-understood compound. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine is relatively easy to synthesize and purify, making it readily available for use in experiments. One limitation of using 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
未来方向
There are many potential future directions for the study of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine. One area of interest is the development of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine and its effects on different enzymes and proteins. Finally, the development of new synthesis methods for 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine may help to improve its availability and purity.
合成方法
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpyrimidin-4-amine with 2-methyl-3-pyrazolylmethanol in the presence of a suitable catalyst. This reaction results in the formation of 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine in high yield and purity. Other methods of synthesis have also been explored, including the use of microwave-assisted synthesis and the use of alternative starting materials.
科学研究应用
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the progression of these diseases. Additionally, 2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-6-11(15-9(2)14-8)12-7-10-4-5-13-16(10)3/h4-6H,7H2,1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVTWXYDXCCNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)

![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)

